

# Physical and chemical properties of 4-Chlorobenzaldehyde diethyl acetal.

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## Compound of Interest

**Compound Name:** 4-Chlorobenzaldehyde diethyl acetal

**Cat. No.:** B1582286

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An In-depth Technical Guide to **4-Chlorobenzaldehyde Diethyl Acetal**

## Authored by: A Senior Application Scientist Introduction

**4-Chlorobenzaldehyde diethyl acetal**, systematically named 1-chloro-4-(diethoxymethyl)benzene, is a pivotal organic compound within the acetal family. It serves a crucial role primarily as a protective group for the aldehyde functional group of 4-chlorobenzaldehyde. This function is indispensable in complex, multi-step organic syntheses where the high reactivity of the aldehyde must be temporarily masked to prevent undesired side reactions. For researchers, chemists, and professionals in drug development and fine chemical manufacturing, a thorough understanding of this compound's properties is essential for its effective application in designing synthetic pathways, ensuring reaction specificity, and achieving high-purity yields. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside practical insights into its synthesis, handling, and core applications.

## Chemical Identity and Structural Framework

The identity of a chemical compound is fundamentally defined by its structure and nomenclature. The key identifiers for **4-Chlorobenzaldehyde diethyl acetal** are consolidated below.

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 1-chloro-4-(diethoxymethyl)benzene   |
| Synonyms          | p-Chlorobenzaldehyde diethyl acetal  |
| CAS Number        | 2403-61-4 <a href="#">[1]</a>  |
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> ClO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 214.69 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                                     |
| SMILES            | CCOC(C1=CC=C(C=C1)Cl)OCC   |
| InChI Key         | GPLBEXMSGZWIPD-UHFFFAOYSA-N <a href="#">[3]</a>  |

The molecule's architecture consists of a central benzene ring substituted with a chlorine atom at the para (4-position) and a diethoxymethyl group. This acetal group is the key functional feature, imparting stability to the otherwise reactive aldehyde moiety it protects.

Caption: 2D structure of **4-Chlorobenzaldehyde diethyl acetal**.

## Physical Properties

The physical characteristics of a compound dictate its handling, storage, and purification procedures. **4-Chlorobenzaldehyde diethyl acetal** is typically a colorless to light yellow liquid, a property that allows for easy visual inspection of its purity.[\[2\]](#) Its high boiling point necessitates vacuum distillation for purification to avoid thermal decomposition.

| Property                              | Value                                  | Source(s) |
|---------------------------------------|--|-----------|
| Appearance                            | Colorless to light yellow clear liquid | [2]       |
| Boiling Point                         | 129 °C at 15 mmHg; 92-93 °C            | [1][4][5] |
| Density                               | 1.08 - 1.088 g/cm <sup>3</sup>         | [1][4][5] |
| Refractive Index (n <sub>20/D</sub> ) | 1.4920 - 1.5                           | [1][4][5] |
| Flash Point                           | 67.5 °C                                | [4]       |
| Purity                                | >97.0% (GC)                            | [2]       |

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The expected data for **4-Chlorobenzaldehyde diethyl acetal** are as follows:

- <sup>1</sup>H NMR (Proton NMR): The spectrum provides a unique fingerprint. The aromatic protons on the chlorinated ring typically appear as two distinct doublets around  $\delta$  7.2-7.4 ppm due to their para substitution. The single proton on the acetal carbon (the methine proton) is highly deshielded by the two adjacent oxygen atoms, resulting in a characteristic singlet at approximately  $\delta$  5.4-5.8 ppm. The ethyl groups present as a quartet around  $\delta$  3.5-3.7 ppm (the -OCH<sub>2</sub>- protons) and a triplet around  $\delta$  1.2 ppm (the -CH<sub>3</sub> protons).
- <sup>13</sup>C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The acetal carbon (-CH(OEt)<sub>2</sub>) is a key diagnostic peak, typically appearing around  $\delta$  100-102 ppm. The carbons of the ethoxy groups will appear further upfield, around  $\delta$  60-62 ppm (-OCH<sub>2</sub>-) and  $\delta$  15 ppm (-CH<sub>3</sub>).
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-O ether stretching bands in the 1100-1200 cm<sup>-1</sup> region, characteristic of the acetal group. Other significant peaks include C-H stretching from the aromatic ring (~3000-3100 cm<sup>-1</sup>) and aliphatic ethyl groups (~2850-2980 cm<sup>-1</sup>), and the C=C aromatic ring stretching vibrations (~1475-1600 cm<sup>-1</sup>).

- **Mass Spectrometry (MS):** In mass spectrometry, the molecular ion peak ( $M^+$ ) would be observed at  $m/z$  214. The presence of a chlorine atom is readily identified by the characteristic  $M+2$  isotope peak, which will have an intensity approximately one-third that of the  $M^+$  peak (due to the natural abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ). Common fragmentation patterns involve the loss of an ethoxy group (-OEt, 45 Da) or the entire diethoxymethyl fragment.

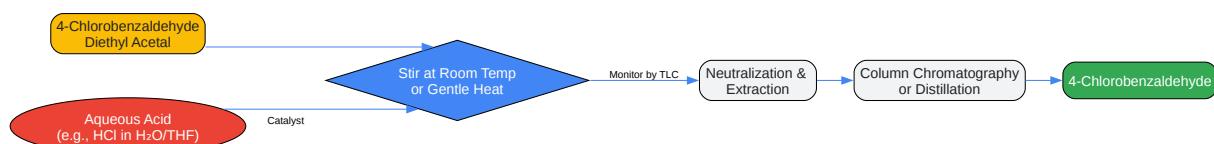
## Chemical Properties and Reactivity

### Stability and Core Reactivity

**4-Chlorobenzaldehyde diethyl acetal** is stable under neutral and basic conditions, which is the cornerstone of its utility as a protecting group. However, it is sensitive to moisture, especially in the presence of acid, which will catalyze its hydrolysis back to the parent aldehyde.<sup>[6]</sup> This reactivity is not a flaw but rather its most critical design feature, allowing for controlled deprotection when desired.

## Acid-Catalyzed Hydrolysis (Deprotection)

The primary chemical transformation of interest is the hydrolysis of the acetal to regenerate the aldehyde. This reaction is efficiently catalyzed by dilute aqueous acid (e.g., HCl,  $\text{H}_2\text{SO}_4$ ) or solid acid catalysts like Amberlyst-15.<sup>[7]</sup> The mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which rapidly decomposes to the stable 4-chlorobenzaldehyde and a second molecule of ethanol.



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Caption: Experimental workflow for the deprotection of the acetal.

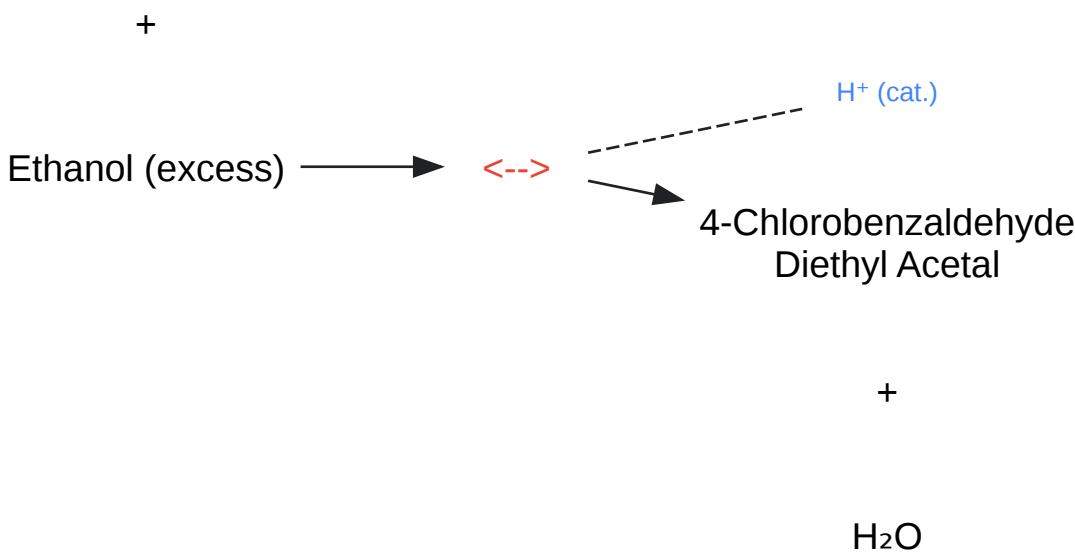
## Field-Proven Deprotection Protocol

- Dissolution: Dissolve **4-chlorobenzaldehyde diethyl acetal** (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., a 4:1 ratio). The co-solvent ensures miscibility of the organic substrate and the aqueous acid.
- Acidification: Add a catalytic amount of 2M hydrochloric acid (e.g., 0.1 equivalents). The use of a catalyst is crucial for achieving a reasonable reaction rate.
- Reaction Monitoring: Stir the mixture at room temperature. The progress of the hydrolysis is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting acetal spot and the appearance of the more polar aldehyde product spot.
- Workup: Once the reaction is complete, quench the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is critical to prevent any acid-sensitive downstream reactions.
- Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x volumes). The organic layers are combined.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude 4-chlorobenzaldehyde can be purified by silica gel column chromatography or recrystallization if high purity is required.

## Synthesis of 4-Chlorobenzaldehyde Diethyl Acetal

The compound is synthesized via the acid-catalyzed reaction of 4-chlorobenzaldehyde with an excess of ethanol. To drive the reaction to completion, the water formed as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

## 4-Chlorobenzaldehyde

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Caption: Equilibrium reaction for the synthesis of the acetal.

### Standard Laboratory Synthesis Protocol

- Setup: Charge a round-bottom flask with 4-chlorobenzaldehyde (1 equivalent), a large excess of absolute ethanol (5-10 equivalents), and a suitable solvent for azeotropic distillation like toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01-0.05 equivalents).[8]
- Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will collect in the Dean-Stark trap, physically removing water from the equilibrium and driving the formation of the acetal.
- Monitoring: Continue reflux until no more water is collected in the trap. The reaction can also be monitored by TLC or GC analysis.
- Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution to neutralize the PTSA catalyst, followed by a wash with brine.

- Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the toluene and excess ethanol by rotary evaporation.
- Purification: The crude product is then purified by vacuum distillation to yield the pure **4-chlorobenzaldehyde diethyl acetal**.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount. While not acutely toxic, **4-chlorobenzaldehyde diethyl acetal** can cause irritation upon contact with the skin and eyes.[9] The parent aldehyde, which can be formed upon hydrolysis, is classified as harmful if swallowed and is a skin and eye irritant.[10]

- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong acids and oxidizing agents to prevent degradation.[10] The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6]

## Applications in Synthesis

The primary application of **4-chlorobenzaldehyde diethyl acetal** is as a protected form of 4-chlorobenzaldehyde.[12] The parent aldehyde is a valuable building block in the synthesis of a wide range of products, including:

- Pharmaceuticals: As an intermediate for active pharmaceutical ingredients (APIs).[12]
- Agrochemicals: Used in the synthesis of pesticides, herbicides, and plant growth regulators. [13]
- Dyes and Pigments: Serves as a precursor in the dye manufacturing industry.[13]

By protecting the aldehyde as an acetal, chemists can perform reactions on other parts of a molecule (e.g., Grignard reactions, reductions, or oxidations that would otherwise react with the aldehyde) before liberating the aldehyde in a final deprotection step.

## Conclusion

**4-Chlorobenzaldehyde diethyl acetal** is more than just a derivative; it is an enabling tool in modern organic synthesis. Its stability under basic and neutral conditions, coupled with its clean and predictable hydrolysis under acidic conditions, makes it an exemplary protecting group. For the research scientist and drug development professional, a firm grasp of its physical properties, spectroscopic signatures, and chemical reactivity is fundamental to leveraging its full potential in the construction of complex molecular architectures. This guide serves as a foundational resource, grounded in established data and practical, field-tested protocols, to support its effective and safe utilization in the laboratory and beyond.

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